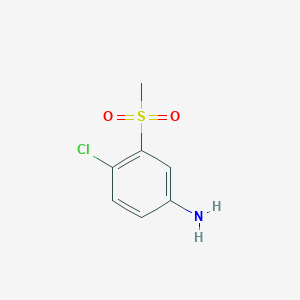
4-氯-3-甲磺酰苯胺
描述
4-Chloro-3-methanesulfonylaniline is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-3-(methylsulfonyl)aniline. Its InChI code is 1S/C7H8ClNO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 .科学研究应用
化学合成和表征
4-氯-3-甲磺酰苯胺在各种化学合成工艺中发挥作用。例如,它已被用于甲基(甲硫基)甲基亚砜的氧化,导致在不同条件下形成双(甲亚磺酰基)甲烷和甲基(甲硫基)甲基砜 (小仓、铃木和槌桥,1980)。此外,它还参与甲磺酸催化的某些化合物与甘油的反应,导致形成各种衍生物 (Upadhyaya 等人,1997)。
结构和光谱研究
在结构和光谱研究领域,4-氯-3-甲磺酰苯胺是配合物形成研究的一部分。例如,其衍生物的固态结构已得到分析,反映在 FT-IR 光谱分析中 (Binkowska 等人,2001)。
微生物代谢
这种化合物在研究微生物代谢中也具有相关性。甲磺酸,一种衍生物,是硫的生物地球化学循环中的一个关键中间体,并被各种需氧细菌用作硫源 (Kelly 和 Murrell,1999)。
磺化研究
涉及 4-氯-3-甲磺酰苯胺或其衍生物的磺化研究为包括甲基苯基硫酸盐在内的各种化合物的磺化过程提供了见解 (Wit、Woldhuis 和 Cerfontain,2010)。
化学活化和反应研究
这种化合物已用于化学反应的研究,例如无金属自由基阳离子对甲烷的活化,证明了此类活化中的自由基和电荷效应 (de Petris 等人,2009)。
离子液晶和毒理学概况
在衍生自 dl-苯丙氨酸的离子液晶的合成中,4-氯-3-甲磺酰苯胺的衍生物已对其液晶性质和毒理学概况进行了研究 (Venkatesh 等人,2019)。
辅酶 M 还原酶系统
在生物学研究中,4-氯-3-甲磺酰苯胺的类似物已被合成并作为某些细菌中酶系统甲基辅酶 M 还原酶的底物进行研究 (Gunsalus、Romesser 和 Wolfe,1978)。
化学反应加速
还对甲磺酰氟(一种相关化合物)与酶反应的加速进行了研究 (Kitz 和 Wilson,1963)。
结构和生物活性研究
对 2-氯乙基(甲磺酰基)甲磺酸盐等衍生物的结构、振动性质和生物活性进行了研究,考察了它们在生物膜形成和 QS 活性中的作用 (Galván 等人,2018)。
抑制剂研究
4-氯-3-甲磺酰苯胺衍生物已被合成并评估为某些酶的抑制剂,例如碳酸酐酶 I (Gündüzalp 等人,2016)。
脂质过氧化测定
该化合物已用于开发新的脂质过氧化比色测定法,有助于理解组织特异性 MDA 产生的复杂模式 (Gérard-Monnier 等人,1998)。
直接磺化研究
已研究了甲烷与氯磺酸和 Ce4+ 作为催化剂直接磺化为甲磺酸 (Shaabani 和 Ghadari,2010)。
合成催化
甲磺酸已有效地用作 2-取代苯并噁唑的合成催化剂 (Kumar、Rudrawar 和 Chakraborti,2008)。
吡咯烷的合成
锂化(苯磺酰基)甲烷与 N-二苯膦基叠氮化物的反应导致合成 2,5-二取代 3-(苯磺酰基)吡咯烷 (Craig、Jones 和 Rowlands,2000)。
多步合成工艺
4-氯-3-甲磺酰苯胺参与多步合成工艺,例如甲磺-m-茴香醚的生产 (Devarenne、Mabed 和 Caminada,2008)。
超分子化学中的自组装
由涉及 4-氯-3-甲磺酰苯胺衍生物的磺酸盐-膦酸盐配体衍生的基于二乙基锡的三维自组装体的合成和表征,有助于理解超分子组装 (Shankar 等人,2011)。
使用共价化学追踪 RNA
与 4-氯-3-甲磺酰苯胺相关的甲硫磺酸试剂已用于标记和纯化特定的 RNA 群体,为研究 RNA 转换和转录提供了一种有效的方法 (Duffy 等人,2015)。
安全和危害
作用机制
Target of Action
4-Chloro-3-methanesulfonylaniline is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic chemistry to form carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 4-Chloro-3-methanesulfonylaniline interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond, while transmetalation involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst .
Result of Action
The result of the action of 4-Chloro-3-methanesulfonylaniline in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic chemistry .
Action Environment
The action of 4-Chloro-3-methanesulfonylaniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups and can be carried out under mild conditions . The reaction requires the presence of a palladium catalyst and a base, and the choice of these reagents, as well as the reaction temperature and solvent, can significantly affect the reaction’s efficiency and selectivity .
属性
IUPAC Name |
4-chloro-3-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUAZKOAMYABSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1428721.png)
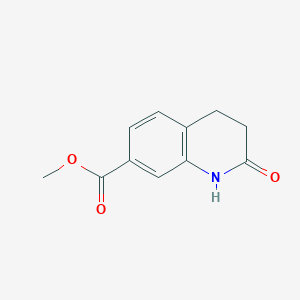

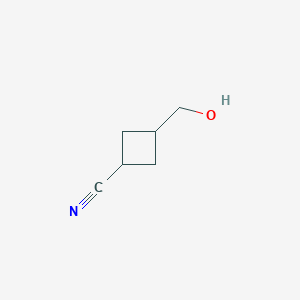
![Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-](/img/structure/B1428731.png)
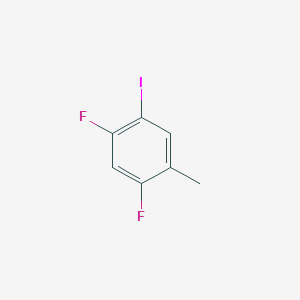

![5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1428734.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428737.png)
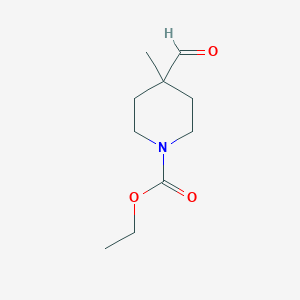
![2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1428739.png)
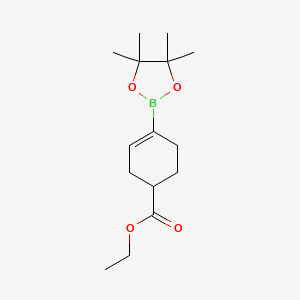
![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)
